molecular formula C8H9NO3 B12806751 5-Ethoxy-2-nitrosophenol CAS No. 13958-13-9

5-Ethoxy-2-nitrosophenol

Cat. No.: B12806751
CAS No.: 13958-13-9
M. Wt: 167.16 g/mol
InChI Key: QKSUTIDGHCYZAO-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitrosophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of an ethoxy group at the 5-position and a nitroso group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-nitrosophenol typically involves the nitrosation of 5-ethoxyphenol. This can be achieved using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, under controlled temperature conditions. The reaction proceeds via the formation of a diazonium intermediate, which subsequently undergoes a substitution reaction to yield the nitroso compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, pH, and reaction time, as well as efficient purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-2-nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products:

    Oxidation: 5-Ethoxy-2-nitrophenol.

    Reduction: 5-Ethoxy-2-aminophenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-Ethoxy-2-nitrosophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-nitrosophenol involves its interaction with molecular targets through its nitroso and phenolic groups. The nitroso group can participate in redox reactions, while the phenolic group can undergo electrophilic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 5-Methoxy-2-nitrosophenol
  • 5-Methyl-2-nitrosophenol
  • 2-Nitrosophenol

Comparison: 5-Ethoxy-2-nitrosophenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 5-Methoxy-2-nitrosophenol, the ethoxy group provides different steric and electronic effects, potentially leading to variations in reaction outcomes and applications .

Properties

CAS No.

13958-13-9

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

5-ethoxy-2-nitrosophenol

InChI

InChI=1S/C8H9NO3/c1-2-12-6-3-4-7(9-11)8(10)5-6/h3-5,10H,2H2,1H3

InChI Key

QKSUTIDGHCYZAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N=O)O

Origin of Product

United States

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